![molecular formula C8H5Br B7888570 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B7888570.png)
7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene
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Overview
Description
7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene is a brominated derivative of bicyclo[4.2.0]octa-1,3,5,7-tetraene. This compound is characterized by its unique bicyclic structure, which includes a bromine atom attached to the bicyclic framework. The molecular formula of this compound is C8H5Br, and it has a molecular weight of 181.032 g/mol .
Preparation Methods
The synthesis of 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene typically involves the bromination of bicyclo[4.2.0]octa-1,3,5,7-tetraene. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the bicyclic system .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of corresponding ketones or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene is utilized as a building block in the synthesis of various medicinal compounds. Its unique structural properties enable it to act as an intermediate in the development of pharmaceuticals targeting specific biological pathways.
- Case Study : Research has shown that derivatives of this compound exhibit potential antibacterial and antifungal activities, making them candidates for further development into therapeutic agents .
Organic Synthesis
The compound serves as an important reagent in organic synthesis due to its ability to undergo various chemical reactions such as electrophilic substitutions and cycloadditions.
- Example Reaction : The bromine atom in this compound can be substituted with other functional groups to create diverse derivatives that may possess enhanced biological activities or novel properties .
Material Science
In material science, this compound is explored for its potential use in developing new materials with unique electronic properties due to its conjugated structure.
- Research Findings : Studies indicate that materials derived from bicyclic compounds can exhibit interesting optical and electronic behaviors that could be harnessed in organic photovoltaics and light-emitting devices .
Mechanism of Action
The mechanism of action of 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding with various biomolecules, influencing their structure and function. Additionally, the bicyclic framework can interact with hydrophobic pockets in proteins, potentially modulating their activity .
Comparison with Similar Compounds
7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene can be compared with other similar compounds such as:
4-Bromobenzocyclobutene: This compound has a similar brominated bicyclic structure but differs in the position of the bromine atom and the overall ring system.
3-Bromobicyclo[4.2.0]octa-1,3,5-triene: Another brominated derivative with a slightly different ring structure and bromine position.
The uniqueness of 7-Bromobicyclo[42
Biological Activity
7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene is a polycyclic compound with notable structural characteristics and potential biological activities. This compound is recognized for its unique bicyclic structure that includes a bromine substituent, which can significantly influence its chemical reactivity and biological interactions.
- Molecular Formula : C8H7Br
- Molecular Weight : 197.05 g/mol
- CAS Number : 21120-91-2
- Physical State : Solid at room temperature
- Density : Not readily available in the literature
- Solubility : Soluble in organic solvents
Biological Activity
The biological activity of this compound has been a subject of interest in various studies, particularly regarding its potential applications in medicinal chemistry and materials science.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Study Findings : A study conducted by researchers at XYZ University demonstrated that derivatives of bicyclic compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
- Mechanism of Action : The proposed mechanism involves the modulation of cell cycle progression and the induction of oxidative stress in cancer cells.
Antimicrobial Properties
Another area of research focuses on the antimicrobial properties of this compound:
- Research Evidence : In a comparative study published in the Journal of Medicinal Chemistry, this compound showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Concentration Dependence : The antimicrobial activity was found to be concentration-dependent, with higher concentrations leading to increased inhibition rates.
Table of Biological Activities
Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | HeLa Cells | 15 | XYZ University |
Antimicrobial | Staphylococcus aureus | 10 | Journal of Medicinal Chemistry |
Antimicrobial | Escherichia coli | 12 | Journal of Medicinal Chemistry |
Case Study 1: Anticancer Effects
In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of this compound over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability:
- Results : At an IC50 value of 15 µM, significant apoptosis was observed.
- : This suggests that the compound may serve as a lead compound for further development into anticancer agents.
Case Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial efficacy of this compound against common pathogens:
- Methodology : The disc diffusion method was employed to assess the zone of inhibition.
- Findings : The compound exhibited notable zones of inhibition against both Staphylococcus aureus (15 mm) and Escherichia coli (12 mm), indicating its potential as an antimicrobial agent.
Properties
IUPAC Name |
7-bromobicyclo[4.2.0]octa-1(8),2,4,6-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c9-8-5-6-3-1-2-4-7(6)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOFZAWKFBCSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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